molecular formula C13H19ClFN B2743659 N-(4-Fluorobenzyl)cyclohexanamine hydrochloride CAS No. 1609396-07-7

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride

Cat. No.: B2743659
CAS No.: 1609396-07-7
M. Wt: 243.75
InChI Key: BXPKCTWQDYNIIV-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride is an organic compound with the molecular formula C13H18FN·HCl and a molecular weight of 243.75 g/mol . This compound is characterized by the presence of a fluorobenzyl group attached to a cyclohexanamine moiety, and it is commonly used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride typically involves the reaction of 4-fluorobenzylamine with cyclohexanone under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride . The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for research and development applications .

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce the corresponding amine .

Scientific Research Applications

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in studies involving receptor binding and enzyme inhibition.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)cyclohexanamine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Chlorobenzyl)cyclohexanamine hydrochloride
  • N-(4-Methylbenzyl)cyclohexanamine hydrochloride
  • N-(4-Bromobenzyl)cyclohexanamine hydrochloride

Uniqueness

N-(4-Fluorobenzyl)cyclohexanamine hydrochloride is unique due to the presence of the fluorine atom on the benzyl ring, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with molecular targets compared to other similar compounds .

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]cyclohexanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18FN.ClH/c14-12-8-6-11(7-9-12)10-15-13-4-2-1-3-5-13;/h6-9,13,15H,1-5,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXPKCTWQDYNIIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC2=CC=C(C=C2)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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